3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide
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Overview
Description
3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is a compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide typically involves the following steps:
Starting Material: The synthesis begins with methyl anthranilate, which undergoes a one-pot two-step reaction to form the key intermediate, 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
Formation of Intermediate: The intermediate is then reacted with appropriate reagents to introduce the propanohydrazide moiety, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against hepatitis C virus (HCV).
Biological Studies: It is used in research to understand its interactions with biological targets, such as non-structural protein 5B (NS5B) polymerase.
Drug Development: The compound’s ability to chelate metal ions makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide involves its interaction with molecular targets such as NS5B polymerase. The compound acts as a metal ion chelator, binding to the catalytic center of the polymerase and inhibiting viral RNA replication . This mechanism is supported by molecular docking studies and ultraviolet-visible spectrophotometry assays .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: These compounds share a similar quinazoline core and exhibit metal ion chelating properties.
2-(3-Hydroxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: This compound has a similar structure and is also studied for its antiviral activities.
Uniqueness
3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is unique due to its specific propanohydrazide moiety, which may confer distinct biological activities and interactions compared to other quinazoline derivatives. Its potential as a metal ion chelator and antiviral agent highlights its significance in medicinal chemistry research .
Properties
IUPAC Name |
3-(2,4-dioxoquinazolin-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-8-4-2-1-3-7(8)10(17)13-11(15)18/h1-4H,5-6,12H2,(H,14,16)(H,13,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVPJUVLSFSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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